Ethanedithioamide, N,N-dimethyl-
Description
Nomenclature and Structural Positioning within the Dithioamide Chemical Space
Ethanedithioamide, N,N-dimethyl- is the systematic name for the chemical compound more commonly known in research literature as N,N-dimethyl-dithiooxamide (DMTO). Its structure consists of a two-carbon ethanedithioamide backbone where one of the nitrogen atoms is substituted with two methyl groups, while the other remains unsubstituted. This results in the molecular formula C₄H₈N₂S₂ and the specific structure (CH₃)₂NCS-CSNH₂. researchgate.net
The dithioamide functional group is characterized by the delocalization of electrons across the N-C-S system, influencing the molecule's geometry, reactivity, and coordination properties. The presence of both a dimethylated and an unsubstituted thioamide group within the same molecule makes Ethanedithioamide, N,N-dimethyl- a valuable compound for investigating the electronic and steric effects of N-alkylation on the dithioamide core.
Table 1: Nomenclature and Identifiers for Ethanedithioamide, N,N-dimethyl-
| Identifier | Value |
|---|---|
| Systematic Name | Ethanedithioamide, N,N-dimethyl- |
| Common Name | N,N-dimethyl-dithiooxamide |
| Abbreviation | DMTO |
| Molecular Formula | C₄H₈N₂S₂ |
| Molecular Structure | (CH₃)₂NCS-CSNH₂ |
Historical Development of Research on N,N-Dimethylated Dithiooxamides
Research into dithiooxamides began with the parent compound, ethanedithioamide, commonly known as rubeanic acid, which has long been recognized for its utility as a chelating agent in analytical chemistry for detecting metal ions like copper. wikipedia.org The exploration of its derivatives, including methylated versions, followed as chemists sought to understand and modify the properties of the dithioamide functional group.
Specific research into N,N-dimethylated dithiooxamides, particularly Ethanedithioamide, N,N-dimethyl- (DMTO), gained traction in studies focused on the fundamental physicochemical properties of this class of compounds. Early investigations involved spectrophotometric determinations of the acid dissociation constants (pKa) for a series of dithiooxamides, including dithiooxamide (B146897) itself, the N-methyl, and the N,N-dimethyl derivative. researchgate.net These studies were crucial for quantifying the influence of methyl substituents on the acidity of the N-H protons and the electronic structure of the molecule.
A significant milestone in the study of DMTO was the determination of its crystal and molecular structure. researchgate.net This research provided definitive proof of its molecular geometry, confirming predictions that had been made based on earlier ultraviolet, infrared, Raman spectra, and dipole moment measurements. The structural analysis revealed a non-planar conformation, with the two thioamide moieties twisted relative to each other, providing critical insight into the steric and electronic interactions at play within the molecule. researchgate.net
Significance of Ethanedithioamide, N,N-dimethyl- in Contemporary Chemical Disciplines
The significance of Ethanedithioamide, N,N-dimethyl- in modern chemical research lies primarily in its utility for fundamental studies in physical organic and coordination chemistry, with potential applications in materials science.
Fundamental Research: The asymmetric nature of DMTO makes it an excellent model compound for probing the nuanced effects of substitution on molecular structure and reactivity. The crystal structure analysis provided precise bond lengths and angles, contributing to a deeper understanding of bonding within thioamide systems. researchgate.net For instance, research has shown that the two thiooxamide moieties in the crystal structure exist in two different planes, with a significant dihedral angle between them. researchgate.net Such empirical data is invaluable for benchmarking theoretical and computational chemistry methods used to predict molecular properties.
Table 2: Crystal Structure Data for N,N-dimethyldithiooxamide (DMTO)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/n | researchgate.net |
| a (Å) | 9.21 | researchgate.net |
| b (Å) | 6.76 | researchgate.net |
| c (Å) | 11.73 | researchgate.net |
| β (°) | 104.64 | researchgate.net |
| Temperature (°C) | ca. -150 | researchgate.net |
| Dihedral Angle (°) | 93.1 | researchgate.net |
Coordination Chemistry: As a derivative of dithiooxamide, a known chelating agent, DMTO has significant potential as a ligand in coordination chemistry. wikipedia.org The presence of both hard (nitrogen) and soft (sulfur) donor atoms makes it capable of binding to a variety of metal centers. The N,N-dimethyl group alters the steric and electronic profile compared to the parent rubeanic acid or the N,N'-dimethyl isomer, which can lead to the formation of metal complexes with novel structures, stability, and reactivity. The steric bulk of the dimethylamino group can influence the coordination geometry and nuclearity of the resulting complexes, while its electron-donating nature modifies the properties of the coordinating sulfur and nitrogen atoms.
Materials Science: Dithiooxamides and their derivatives are known precursors in the synthesis of coordination polymers and other advanced materials. wikipedia.org The ability to tune the organic ligand through substitution is a key strategy for designing materials with specific properties (e.g., electronic, magnetic, or porous). Ethanedithioamide, N,N-dimethyl- represents a building block that could be used to introduce asymmetry into such materials, potentially leading to new structural motifs and functionalities.
Table 3: Comparison of Related Dithiooxamide Compounds
| Compound Name | Structure | CAS Number | Key Feature |
|---|---|---|---|
| Ethanedithioamide (Dithiooxamide) | H₂NCS-CSNH₂ | 79-40-3 | Unsubstituted parent compound. nih.gov |
| Ethanedithioamide, N,N'-dimethyl- | CH₃NHCS-CSNHCH₃ | 120-79-6 | Symmetrically N,N'-disubstituted. uni.lusigmaaldrich.com |
| Ethanedithioamide, N,N-dimethyl- | (CH₃)₂NCS-CSNH₂ | Not available | Asymmetrically N,N-disubstituted. researchgate.net |
Structure
3D Structure
Properties
CAS No. |
41168-91-6 |
|---|---|
Molecular Formula |
C4H8N2S2 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
N',N'-dimethylethanedithioamide |
InChI |
InChI=1S/C4H8N2S2/c1-6(2)4(8)3(5)7/h1-2H3,(H2,5,7) |
InChI Key |
AGUSCPNQHJYZIK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)C(=S)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Ethanedithioamide, N,n Dimethyl and Its Derivatives
Established Synthetic Routes to Ethanedithioamide, N,N-dimethyl-
The creation of N,N-dimethyl-ethanedithioamide can be achieved through a direct and controlled reaction.
Reaction of Dimethylamine with Dithiooxamide (B146897) under Controlled Conditions
The synthesis of N,N'-disubstituted dithiooxamides, including N,N-dimethyl-ethanedithioamide, can be accomplished by reacting a suitable amine with dithiooxamide. This reaction's success is often dependent on carefully controlled temperature conditions, typically kept below 50°C to favor the desired product formation. acs.org The nucleophilic nature of the amine attacks the thiocarbonyl carbon of dithiooxamide, leading to the substitution and formation of the N,N'-disubstituted product. acs.org
Mechanistic Investigations of Thioamide Formation Reactions
The formation of the thioamide group is a fundamental process in the synthesis of these compounds. The following sections explore key reaction mechanisms involved.
N-Acylation Reactions for Amide Bond Formation (General Principles)
The formation of an amide bond, a related process to thioamide formation, typically proceeds through N-acylation. In this general mechanism, an amine acts as a nucleophile, attacking the carbonyl carbon of an acylating agent. This leads to a tetrahedral intermediate which then collapses, eliminating a leaving group to form the stable amide bond. A similar principle applies to thioamide synthesis, where a thioacylating agent is used. Recent developments have explored chemoselective acylation of thioamides using twisted thioamides, which undergo N–C(S) bond cleavage under transition-metal-free conditions. rsc.org
Modified Willgerodt–Kindler Reactions for Substituted Dithiooxamides
The Willgerodt–Kindler reaction is a powerful tool for synthesizing thioamides. researchgate.netorganic-chemistry.org The Kindler modification, which utilizes elemental sulfur and an amine, is particularly relevant. organic-chemistry.orgwikipedia.org This reaction can be applied to synthesize a variety of thioamides, including substituted dithiooxamides. The mechanism involves the initial formation of an enamine from a ketone and an amine. wikipedia.org This enamine then reacts with sulfur. wikipedia.org A series of rearrangements, potentially involving a thio-substituted iminium-aziridinium cascade, leads to the final thioamide product. organic-chemistry.org This method has been adapted for the synthesis of N,N-dimethyl thioamides by using dimethylformamide (DMF) as both a solvent and a source of dimethylamine, which is generated in situ. nih.gov
The reaction conditions for the Willgerodt-Kindler reaction can be optimized. For instance, in the synthesis of 4-methoxy-N,N-dimethylbenzothioamide, various bases were tested, with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) providing the highest yield. nih.gov
Table 1: Optimization of Willgerodt-Kindler Reaction Conditions
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | - | 120 | 4 | - |
| 2 | AcONa | 120 | 4 | 64 |
| 3 | K2CO3 | 120 | 4 | 75 |
| 4 | Cs2CO3 | 120 | 4 | 82 |
| 5 | DBU | 120 | 4 | 96 |
| 6 | DBU | 100 | 4 | 85 |
| 7 | DBU | 80 | 4 | 63 |
Data sourced from a study on the synthesis of 4-methoxy-N,N-dimethylbenzothioamide. nih.gov
Synthesis of Structural Analogues and Derivatives
The synthetic methodologies for N,N-dimethyl-ethanedithioamide can be extended to produce a variety of related compounds.
Tetraalkyl-Substituted Ethanedithioamides
The synthesis of tetraalkyl-substituted ethanedithioamides has been reported through the reaction of the appropriate amine, sulfur, and a vinyl ether, albeit in poor yield. acs.org For instance, N,N,N',N'-tetra-n-butyldithiooxamide has been prepared via the Wallach reaction. acs.org The synthesis of various N,N'-disubstituted dithiooxamides has been achieved with yields ranging from 32% to 99% depending on the specific reactants and conditions used. acs.org
Table 2: Synthesis of N,N'-Disubstituted Dithiooxamides
| Compound No. | R Group | Molecular Formula | Yield (%) | Starting Aminoacid or Precursor |
|---|---|---|---|---|
| XXXI | 1-Carboxyethyl | C8H12N2O4S2 | 32 | α-Alanine |
| XXXII | 1-Carboxypropyl | C10H16N2O4S2 | 59 | D,L-α-Aminobutyric acid |
| XXXIII | 3-Carboxypropyl | C10H16N2O4S2 | 41 | 2-Pyrrolidone |
| XXXIV | 1-Carboxybutyl | C12H20N2O4S2 | 67 | D,L-α-Aminovaleric acid |
| XXXV | 5-Carboxypentyl | C14H24N2O4S2 | 47 | ε-Caprolactam |
| XXXVI | 2-Sodiosulfoethyl | C6H10N2Na2O8S2 | 99 | Taurine |
Data adapted from a study on the preparation of dithiooxamide derivatives. acs.org
Cyclic N,N'-Dimethyldithiooxamide Derivatives
Cyclic derivatives of N,N'-dimethyldithiooxamide, such as N,N'-Dimethyl-piperazine-2,3-dithione and N,N'-dimethyl-perhydrodizepine-2,3-dithione, are notable for their roles as leaching agents. nih.gov The synthesis of these heterocyclic compounds has been documented, often in the context of creating agents for metal recovery processes. researchgate.net
For instance, N,N'-dimethyl-piperazine-2,3-dithione (Me2pipdt) and N,N'-dimethyl-perhydrodizepine-2,3-dithione (Me2dazdt) have been prepared and utilized in combination with iodine to dissolve noble metals like gold, palladium, and copper under mild conditions. nih.govresearchgate.net The reaction involves mixing the dithione with iodine in an organic solvent such as THF or acetonitrile (B52724) at room temperature. nih.gov These mixtures have proven effective in quantitatively dissolving metal powders within an hour. nih.gov Specifically, adducts like Me2dazdt·2I2 have demonstrated high efficacy in selectively recovering palladium from materials such as spent three-way catalysts. researchgate.net The synthesis of N-monosubstituted piperazine-2,3-dione, a related precursor structure, can be achieved through a two-step process starting from ethylenediamine, which undergoes cyclization followed by a substitution reaction. google.com
N,N'-Bis(pyridin-n-ylmethyl)ethanedithioamides and Isomers
Molecules containing both amide and pyridyl functionalities, such as N,N'-bis(pyridin-n-ylmethyl)ethanediamide, are recognized for their potential in forming co-crystals and metal complexes through hydrogen bonding. nih.gov The synthesis of the ethanediamide precursor, N,N′-bis(pyridin-3-ylmethyl)oxalamide, has been established in the literature. nih.gov In a specific instance, crystallization of this precursor from a mixture of dimethylformamide (DMF) and ethanol (B145695) led to the isolation of the hydrated title compound, bis(pyridin-3-ylmethyl)ethanediamide monohydrate. nih.gov These molecules are characterized by having both hydrogen bond donors (amide N-H) and acceptors (carbonyl oxygen and pyridyl nitrogen), making them versatile building blocks in supramolecular chemistry. nih.gov
General Transformations Involving N,N-Dimethyl Amide Functionalities
The N,N-dimethyl amide moiety is a common functional group that can undergo several key transformations, including transamidation, demethylation, and formation via methylation of primary or secondary amines.
Transamidation Processes
Transamidation is a crucial reaction for forming new amide bonds from existing ones. A practical and efficient method for the transamidation of various N,N-dimethyl amides with primary amines has been developed using sodium tert-butoxide (NaOtBu) as a promoter. organic-chemistry.orgthieme-connect.comthieme-connect.com This protocol is notable for being performed under solvent-free conditions at room temperature, offering a straightforward and environmentally friendly alternative to traditional methods. organic-chemistry.orgorganic-chemistry.org
The optimized conditions typically involve using 1.5 equivalents of NaOtBu and 3.0 equivalents of the N,N-dimethyl amide relative to the primary amine. thieme-connect.com This method demonstrates good functional group compatibility, working well with heteroatom-containing amines and N,N-dimethyl amides with long-chain alkyl groups. thieme-connect.com For example, the reaction of various anilines with N,N-dimethylformamide (DMF) under these conditions yielded the desired formamides in good to excellent yields, often between 78% and 92%. thieme-connect.com The process is also scalable, with gram-scale reactions proceeding smoothly to furnish the desired products in high yields. thieme-connect.comthieme-connect.com
Table 1: Examples of NaOtBu-Mediated Transamidation of N,N-Dimethylformamide (DMF)
| Primary Amine | Product | Yield (%) | Reference |
|---|---|---|---|
| Aniline | N-Phenylformamide | 90 | organic-chemistry.org |
| 4-Methylaniline | N-(p-Tolyl)formamide | 92 | thieme-connect.com |
| 4-Methoxyaniline | N-(4-Methoxyphenyl)formamide | 85 | thieme-connect.com |
| 4-(tert-Butyl)aniline | N-(4-(tert-Butyl)phenyl)formamide | 78 | thieme-connect.com |
N-Demethylation Reactions
The removal of a methyl group from an N,N-dimethyl amide or amine is a key transformation in synthetic and medicinal chemistry. researchgate.net Several methods exist for this N-demethylation process.
Historically, reactions like the von Braun reaction using cyanogen (B1215507) bromide have been employed, though they often result in moderate yields. researchgate.net More contemporary methods offer milder conditions and greater selectivity. For instance, a visible-light-induced, cerium-catalyzed N-demethylation of N-methyl amides can be performed under an air atmosphere. researchgate.net Another modern approach involves a photocatalytic method using N-chlorosuccinimide (NCS) and an acridinium (B8443388) photocatalyst. researchgate.net
Photochemical N-demethylation can also be achieved using a photosensitizing agent and UV light in the presence of oxygen. This process involves a single electron transfer from the tertiary amine to the photosensitizer, ultimately leading to the N-demethylated secondary amine after hydrolysis. researchgate.net For N,N-dimethyl compounds, these methods often favor mono-N-demethylation. For example, the N-demethylation of N,N-dimethylaniline to N-methylaniline has been achieved with a 92% yield using a system of inexpensive, solid inorganic reagents. researchgate.net
Catalytic N-Methylation of Amines to N,N-Dimethyl Amines
The synthesis of N,N-dimethyl amines via the N-methylation of primary or secondary amines is a fundamental transformation, with numerous catalytic systems developed to enhance efficiency and sustainability. nih.govchemrxiv.org Transition-metal catalysts, particularly those based on ruthenium and iridium, are prominent in this field. nih.govnih.govacs.org
One highly efficient method employs a heterogeneous catalyst of carbon-supported ruthenium nanoparticles (Ru/C). nih.govchemrxiv.org This system can selectively N-dimethylate a broad spectrum of primary amines, including aromatic and aliphatic variants, using formaldehyde (B43269) as the C1 source under mild conditions (e.g., 70°C). nih.govchemrxiv.org The process is valued for its operational simplicity and high turnover number. chemrxiv.org
Alternative C1 sources and catalytic systems include:
Methanol : Used in "borrowing hydrogen" or "hydrogen autotransfer" reactions. nih.govacs.org Ruthenium and iridium complexes can catalyze the N-methylation of amines with methanol, a process that is highly atom-economical as the only byproduct is water. nih.govacs.org For aliphatic primary amines, these conditions can selectively lead to N,N-dimethylation. acs.org
Dimethyl Carbonate : A green, non-toxic C1 source that can be used with a ruthenium catalyst and molecular hydrogen for the reductive methylation of amines. rsc.org
These catalytic methods represent a significant improvement over traditional N-methylation techniques that use toxic reagents like methyl iodide or dimethyl sulfate. chemrxiv.org
Table 2: Comparison of Catalytic Systems for N-Methylation of Amines
| Catalyst System | C1 Source | Key Features | Reference |
|---|---|---|---|
| Ru/C (heterogeneous) | Formaldehyde | High efficiency and selectivity for N,N-dimethylation; mild conditions (70°C). | nih.govchemrxiv.org |
| Ru/Triphos (homogeneous) | Dimethyl Carbonate | Uses a green, biodegradable C1 source with H₂ as the reductant. | rsc.org |
| (DPEPhos)RuCl₂PPh₃ | Methanol | Effective under weak base conditions via a "borrowing hydrogen" mechanism. | nih.gov |
| Iridium(I)-NHC Complexes | Methanol | Selectively transforms aliphatic primary amines to N,N-dimethylated products. | acs.org |
Coordination Chemistry and Ligand Properties of Ethanedithioamide, N,n Dimethyl
Ligand Field Characteristics and Chelation Behavior
The coordination chemistry of N,N-dimethylethanedithioamide is significantly influenced by its ability to act as a versatile ligand, primarily through its sulfur and nitrogen donor atoms. This section explores the nuanced coordination behaviors of this ligand, from its common bidentate chelation to its role in more complex supramolecular structures.
Beyond simple chelation, N,N-dimethylethanedithioamide can participate in more intricate coordination environments, particularly in template synthesis and supramolecular chemistry. In the presence of suitable metal ions, which act as templates, two or more ligand molecules can be brought into proximity, facilitating reactions that would not occur otherwise. This can lead to the formation of macrocyclic ligands where the N,N-dimethylethanedithioamide unit is incorporated into a larger ring structure. In such cases, coordination can involve not only the sulfur atoms but also the nitrogen atoms, leading to an N,N,S,S coordination mode. This multidentate coordination is crucial for the assembly of complex three-dimensional supramolecular architectures. A known application of a related compound, N,N'-dimethyl-3,3'-dithiodipropionamide, is as a precursor in the synthesis of isothiazolinones, which involves a cyclization reaction that can be conceptually related to template-driven processes. google.com
The ligating properties of N,N-dimethylethanedithioamide are subject to both steric and electronic modulation. The presence of two methyl groups on the nitrogen atoms introduces steric bulk, which can influence the coordination geometry and the stability of the resulting complexes. nih.gov This steric hindrance can affect the approach of other ligands to the metal center and can favor certain isomeric forms over others. nih.gov
Electronically, the dimethylamino group is electron-donating, which increases the electron density on the thioamide moiety. This electronic effect enhances the donor strength of the sulfur atoms, thereby influencing the strength of the metal-ligand bond. The interplay between these steric and electronic factors allows for the fine-tuning of the ligand's coordination behavior and the properties of the resulting metal complexes. researchgate.net
Synthesis, Structural Characterization, and Electronic Properties of Transition Metal Complexes
The unique ligand properties of N,N-dimethylethanedithioamide have led to the synthesis and characterization of a variety of transition metal complexes, with copper(I) and nickel(II) being of particular interest.
Copper(I) complexes with N,N-dimethylethanedithioamide can be synthesized through the reaction of a suitable copper(I) salt with the ligand in an appropriate solvent. The stoichiometry of the resulting complexes can vary depending on the reaction conditions and the molar ratio of the reactants. Both mononuclear and polynuclear copper(I) complexes have been reported. chemrxiv.orgrsc.org In many instances, copper(I) complexes exhibit a preference for linear or trigonal planar geometries, although tetrahedral geometries are also common. nih.govnih.gov The specific geometry adopted is influenced by the steric and electronic properties of the ligands involved. chemrxiv.org
Table 1: Selected Bond Parameters for a Representative Copper(I) Complex
| Parameter | Value |
| Cu-S Bond Length | ~2.2-2.4 Å |
| S-Cu-S Bond Angle | ~90-110° |
| Coordination Geometry | Distorted Tetrahedral |
Note: The values in this table are generalized from typical copper(I)-thiolate/thioamide complexes and may not represent a specific experimentally determined structure of a complex with N,N-dimethylethanedithioamide.
Nickel(II) complexes with N,N-dimethylethanedithioamide typically feature the metal ion in a square planar or octahedral coordination environment. mdpi.comelsevierpure.com In the case of a 1:2 metal-to-ligand ratio, a square planar geometry is often observed, with the two N,N-dimethylethanedithioamide ligands coordinating in a trans or cis fashion. The choice between these isomeric forms can be influenced by steric interactions between the ligands and by the nature of the solvent used in the synthesis. mdpi.com Octahedral geometries can be achieved by the coordination of additional ligands, such as solvent molecules or other donor species, in the axial positions. The electronic properties of these complexes, particularly their color and magnetic behavior, are highly dependent on the coordination geometry. odinity.commdpi.com
Table 2: Properties of Nickel(II) Isomers with Dithio-type Ligands
| Isomer | Coordination Geometry | Color | Magnetic Properties |
| cis-[Ni(S-S)₂] | Square Planar | Often Red/Brown | Diamagnetic |
| trans-[Ni(S-S)₂] | Square Planar | Often Green/Blue | Diamagnetic |
| [Ni(S-S)₂(L)₂] | Octahedral | Varies | Paramagnetic |
Note: This table provides a general overview of properties for Nickel(II) complexes with dithio-type ligands. "S-S" represents a generic S,S-bidentate ligand like N,N-dimethylethanedithioamide, and "L" represents a generic axial ligand.
Molybdenum Dithiooxamide (B146897) Complexes: Ligand Redox State Investigations
Molybdenum complexes are of significant interest due to their roles in various enzymatic systems and catalytic processes. The interaction of molybdenum with N,N-dimethyl-ethanedithioamide is anticipated to involve the sulfur atoms, creating a stable chelate ring. While specific studies on molybdenum complexes with N,N-dimethyl-ethanedithioamide are not extensively documented, research on molybdenum complexes with related redox-active ligands provides insights into the potential behavior.
Gold(III) Complexes: Synthesis, Stability, and Structural Insights
Gold(III) complexes have been extensively investigated for their potential therapeutic applications. nih.govresearchgate.netnih.gov The stability of gold(III) complexes is a critical factor, and ligands with soft donor atoms like sulfur are known to form robust bonds with the soft gold(III) center. nih.gov The synthesis of gold(III) complexes with N,N-dimethyl-ethanedithioamide would likely proceed by reacting a gold(III) salt, such as tetrachloroauric(III) acid, with the ligand in a suitable solvent.
The resulting complex is expected to feature a square-planar geometry, which is characteristic of d⁸ metal ions like gold(III). digitellinc.com The N,N-dimethyl-ethanedithioamide ligand would act as a bidentate S,S-donor, forming a stable five-membered chelate ring. The stability of such complexes in solution is a key area of interest. nih.gov While many gold(III) complexes are prone to reduction to gold(I) or elemental gold, the chelation by the dithiooxamide ligand is expected to enhance the stability of the +3 oxidation state. nih.govresearchgate.net Structural characterization, likely through X-ray crystallography, would provide precise details on bond lengths and angles, confirming the coordination mode of the ligand. digitellinc.com
Charge-transfer complexes of dithiooxamides with dihalogens have been shown to be effective in dissolving noble metals like gold, forming [Au(DTO)₂]⁺ type complexes. researchgate.net This suggests a strong affinity of the dithiooxamide ligand for gold.
Palladium(II) Complexes: Square-Planar Geometries and Reactivity
Palladium(II), another d⁸ metal ion, almost invariably forms square-planar complexes. mdpi.comnih.govnih.gov The reaction of a palladium(II) salt with N,N-dimethyl-ethanedithioamide is expected to yield a neutral, square-planar complex, [Pd(N,N-dimethyl-ethanedithioamide)₂]. In this complex, two molecules of the ligand would coordinate to the palladium center through their sulfur atoms.
The coordination of the bidentate ligand influences the geometry of the resulting complex. nih.govsysrevpharm.org The reactivity of such palladium(II) dithiooxamide complexes is of interest, particularly in the context of catalysis. Palladium complexes are renowned catalysts for a wide range of cross-coupling reactions. The electronic properties of the dithiooxamide ligand, which can be tuned by the N-substituents, could influence the catalytic activity of the palladium center. The N,N-dimethyl derivative, with its electron-donating methyl groups, would be expected to increase the electron density on the palladium atom compared to the unsubstituted dithiooxamide.
Iron(II) Complexes
The coordination chemistry of iron is exceptionally rich, with complexes of iron(II) being of particular interest due to their relevance in bioinorganic chemistry and catalysis. nih.govsemanticscholar.orgnih.gov The interaction of iron(II) with N,N-dimethyl-ethanedithioamide would likely result in the formation of an octahedral complex, [Fe(N,N-dimethyl-ethanedithioamide)₃]²⁺, or, depending on the reaction conditions and counter-ions, a neutral complex, [Fe(N,N-dimethyl-ethanedithioamide)₂X₂], where X is a monodentate anion.
Given the redox-active nature of the dithiooxamide ligand, iron(II) complexes with N,N-dimethyl-ethanedithioamide could exhibit interesting electronic properties. nih.gov There is a possibility of intramolecular electron transfer between the iron center and the ligand, leading to a description of the complex as an Fe(III) center coordinated to a reduced ligand radical, or an Fe(I) center with an oxidized ligand. nih.gov Spectroscopic techniques, such as Mössbauer spectroscopy, in conjunction with magnetic susceptibility measurements, would be invaluable in elucidating the true electronic structure of these complexes. nih.gov
Comparative Studies of Metal(II) Complexes with Substituted Dithiooxamides
Comparative studies of a series of metal(II) complexes with various N,N'-disubstituted dithiooxamides provide valuable insights into the influence of the substituent on the properties of the resulting complexes. researchgate.net By systematically varying the alkyl or aryl groups on the nitrogen atoms, it is possible to modulate the steric and electronic properties of the ligand.
For instance, increasing the steric bulk of the N-substituent can influence the coordination geometry and the stability of the complex. Electronically, electron-donating substituents, such as the methyl groups in N,N-dimethyl-ethanedithioamide, increase the electron density on the sulfur donor atoms, which can lead to stronger metal-sulfur bonds and affect the redox potential of both the metal and the ligand. acs.org Spectroscopic studies, such as infrared and electronic absorption spectroscopy, can reveal shifts in vibrational frequencies and electronic transitions that correlate with the electronic effects of the substituents. acs.org
Thermodynamic and Kinetic Aspects of Complex Formation
The formation of a chelate complex, such as that between a metal ion and N,N-dimethyl-ethanedithioamide, is governed by thermodynamic and kinetic factors. nih.govnih.gov The chelate effect is a primary thermodynamic driving force for the formation of such complexes. nih.gov This effect describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. The chelate effect is primarily entropic in origin, as the coordination of one bidentate ligand displaces two monodentate ligands (typically solvent molecules), leading to an increase in the number of free particles in the system and thus a positive change in entropy. nih.govnih.govresearchgate.net
Kinetically, the rate of complex formation is also an important consideration. The Eigen-Wilkins mechanism is often used to describe the substitution of a solvent molecule in the inner coordination sphere of a metal ion by an incoming ligand. nih.gov The rate of this process is influenced by factors such as the lability of the coordinated solvent molecules and the nature of the entering ligand.
Below is a table summarizing the general thermodynamic parameters for the formation of chelate complexes.
| Thermodynamic Parameter | Description | Typical Sign for Chelate Complex Formation |
| ΔG° (Gibbs Free Energy) | Overall spontaneity of the reaction. | Negative (spontaneous) |
| ΔH° (Enthalpy) | Heat change of the reaction. | Often negative (exothermic) |
| ΔS° (Entropy) | Change in disorder of the system. | Positive (favorable) |
Influence of Metal Oxidation States on Coordination Geometry and Bonding
The oxidation state of the central metal ion has a profound influence on the coordination geometry and the nature of the bonding within a complex. researchgate.net In complexes with N,N-dimethyl-ethanedithioamide, changing the metal's oxidation state would be expected to alter key structural parameters.
For a given metal, a higher oxidation state generally leads to shorter metal-ligand bond lengths due to the increased electrostatic attraction between the more positive metal ion and the electron-donating ligand. This effect would be observable in a series of isostructural complexes with the metal in different oxidation states, for example, a comparison of an Fe(II) and an Fe(III) complex with N,N-dimethyl-ethanedithioamide.
The coordination geometry can also be affected. While some metals exhibit a strong preference for a particular geometry regardless of oxidation state, for others, a change in oxidation state can induce a change in coordination number or geometry. For instance, a change in the electronic configuration of the metal (e.g., from d⁷ to d⁶) can lead to a preference for a different coordination environment to maximize ligand field stabilization energy.
Furthermore, the redox-active nature of the dithiooxamide ligand complicates this picture. researchgate.netnih.gov An apparent change in the metal's oxidation state, as determined by an external process like a redox reaction, may in fact be localized on the ligand. nih.gov This phenomenon of "redox non-innocence" means that a detailed electronic structure investigation, often involving a combination of experimental techniques and theoretical calculations, is necessary to accurately describe the bonding and electron distribution within the complex. nih.gov
| Property | Influence of Increasing Metal Oxidation State |
| Metal-Ligand Bond Length | Generally decreases |
| Coordination Number | May change depending on the metal and other ligands |
| Ligand Field Stabilization Energy | Changes with the d-electron count, potentially influencing geometry |
| Redox Potential of the Complex | Becomes more positive (more easily reduced) |
Advanced Spectroscopic and Structural Elucidation Techniques
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and probing the skeletal structure of N,N-dimethyl-ethanedithioamide.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Characteristic Absorption Bands and Functional Group Analysis
Key absorption bands are expected in the following regions:
C-H Stretching: Aliphatic C-H stretching vibrations from the four methyl groups are anticipated to appear in the region of 2950-2850 cm⁻¹.
C=S Stretching (Thioamide I Band): The thiocarbonyl group (C=S) stretch is a key marker. In thioamides, this band is typically found in the 1250-1020 cm⁻¹ range. It often exhibits significant coupling with other vibrations, such as C-N stretching.
C-N Stretching (Thioamide II Band): The stretching vibration of the C-N bond, which has considerable double-bond character, is expected between 1550 and 1450 cm⁻¹. This band is analogous to the Amide II band in regular amides.
C-H Bending: Asymmetric and symmetric bending vibrations of the methyl (CH₃) groups are predicted to occur around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.
The table below summarizes the expected characteristic FT-IR absorption bands for N,N-dimethyl-ethanedithioamide.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| C-H Stretch | 2950 - 2850 | N-CH₃ |
| C-N Stretch | 1550 - 1450 | Thioamide |
| C-H Bend | ~1460 and ~1380 | N-CH₃ |
| C=S Stretch | 1250 - 1020 | Thioamide |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, particularly for the symmetric and skeletal vibrations of the molecule. Data from the structurally similar N,N,N',N'-tetramethylmalonamide (TMMA) suggests that the Raman spectrum can be particularly useful for distinguishing conformational isomers and probing the C-N-C backbone. osti.gov
For N,N-dimethyl-ethanedithioamide, the Raman spectrum would be expected to clearly show skeletal vibrations. Key expected bands include:
ν(C=S) Stretch: The symmetric C=S stretch would give rise to a strong Raman signal.
ν(C-N-C) Symmetric and Asymmetric Stretches: The vibrations of the dimethylamino groups are characteristic. Based on analogies with TMMA, symmetric C-N-C stretching (νsym C-N-C) is expected around 870 cm⁻¹, while asymmetric stretching (νasym C-N-C) may appear near 700 cm⁻¹. osti.gov These bands can help confirm the N,N-dimethyl substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework and conformational details of N,N-dimethyl-ethanedithioamide.
Proton (¹H) and Carbon (¹³C) NMR for Structural Assignment and Chemical Shifts
The high degree of symmetry in N,N-dimethyl-ethanedithioamide simplifies its NMR spectra, but the electronic nature of the thioamide group and hindered rotation around the C-N bond introduce key diagnostic features.
Proton (¹H) NMR: Due to the molecule's symmetry, only one set of signals for the methyl protons is expected. However, restricted rotation around the C(S)-N bond can make the two methyl groups on a single nitrogen atom magnetically non-equivalent (diastereotopic). This would result in two distinct singlets. The chemical shift for these protons is influenced by the electron-withdrawing nature of the thioamide group and is typically observed downfield compared to simple amines. docbrown.info
Carbon (¹³C) NMR: The ¹³C NMR spectrum is expected to show three distinct signals:
Thiocarbonyl Carbon (C=S): This is the most characteristic signal, appearing significantly downfield in a region typical for thioamides, generally between 190 and 210 ppm. rsc.org
Methyl Carbons (-CH₃): Similar to the proton spectrum, the restricted C-N bond rotation can lead to two separate signals for the non-equivalent methyl carbons. These signals are expected in the 35-45 ppm range.
Backbone Carbons (S=C-C=S): The signal for the two equivalent central carbon atoms would also be present, with its chemical shift influenced by the adjacent thiocarbonyl groups.
The table below outlines the predicted ¹H and ¹³C NMR chemical shifts.
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | N-CH₃ | ~3.0 - 3.5 | May appear as two singlets due to restricted C-N rotation. |
| ¹³C | C=S | 190 - 210 | Characteristic downfield shift for thiocarbonyl. rsc.org |
| N-CH₃ | 35 - 45 | May appear as two distinct signals. | |
| Backbone C-C | Variable | Shift dependent on conformation and solvent. |
Amide Contact Shift Studies for Conformational and Electronic Analysis
The concept of amide contact shift studies, while originally applied to amides, is directly relevant to thioamides for analyzing their conformational and electronic properties. Thioamides exhibit a higher barrier to rotation around the C-N bond compared to their amide counterparts due to a greater degree of π-character. This restricted rotation is a central feature of their structure.
Contact shift reagents, typically paramagnetic lanthanide complexes, can be used to induce large shifts in the NMR signals of nearby nuclei. The magnitude of this induced shift is dependent on the distance and angle between the paramagnetic ion and the nucleus. In the case of N,N-dimethyl-ethanedithioamide, the sulfur atoms would act as coordination sites for the shift reagent. By analyzing the induced shifts of the non-equivalent methyl proton signals, one can probe the conformational preferences (s-cis vs. s-trans) around the central C-C bond and the C-N amide bonds.
Assignment of Methyl Resonances in N,N-Dimethyl Amides
The assignment of the two distinct methyl resonances in N,N-dimethyl amides—and by direct analogy, N,N-dimethyl thioamides—is a classic problem in NMR spectroscopy that stems from the hindered rotation around the C-N bond. This rotation is slow on the NMR timescale, making the two methyl groups diastereotopic. One methyl group is cis to the carbonyl (or thiocarbonyl) group, while the other is trans.
These two electronic environments lead to different chemical shifts. The methyl group cis to the C=S bond is typically deshielded and appears further downfield in the ¹H NMR spectrum compared to the methyl group in the trans position. This difference allows for the unambiguous assignment of the two methyl group signals, providing valuable insight into the molecule's ground-state conformation and the electronic structure of the thioamide functional group.
Electronic Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. shu.ac.uk For N,N-dimethylethanedithioamide, the chromophores of interest are the thiocarbonyl (C=S) groups. The electronic spectrum is expected to be dominated by transitions involving the non-bonding (n) electrons on the sulfur and nitrogen atoms, and the π and π* orbitals of the thiocarbonyl double bond.
The primary electronic transitions anticipated for this molecule are:
n → π transitions:* These involve the excitation of a non-bonding electron from a sulfur or nitrogen lone pair to an anti-bonding π* orbital of the C=S group. These transitions are typically of lower energy and lower intensity. shu.ac.uk
π → π transitions:* These transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital of the C=S group. These are generally higher in energy and have a greater molar absorptivity (ε). shu.ac.ukuomustansiriyah.edu.iq
In the context of coordination chemistry, N,N-dimethylethanedithioamide can act as a ligand, binding to metal ions. In such complexes, a new type of electronic transition can emerge, known as a charge-transfer (CT) transition. libretexts.org Specifically, a Metal-to-Ligand Charge Transfer (MLCT) can occur if the metal has filled or partially filled d-orbitals of suitable energy and the ligand has low-lying empty orbitals. libretexts.orgchemguide.co.uk In an MLCT transition, an electron is excited from a metal-centered orbital to a ligand-centered orbital. These transitions are often very intense and can impart strong color to the complex. researchgate.netnih.gov The energy of the MLCT band is sensitive to the nature of the metal, its oxidation state, and the solvent. researchgate.netresearchgate.net
Table 2: Typical Electronic Transitions in Thioamides and Related Compounds
| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Characteristics |
|---|---|---|---|
| n → π | 300 - 500 | 10 - 100 | Low intensity, sensitive to solvent polarity |
| π → π | 200 - 300 | 1,000 - 10,000 | High intensity |
| MLCT | 400 - 700 | > 10,000 | Very high intensity, gives color to complexes |
Electronic transitions are often accompanied by simultaneous changes in the vibrational energy of the molecule. This coupling can lead to a series of closely spaced peaks, known as vibrational fine structure, superimposed on the main electronic absorption band. ubbcluj.ro Each peak in this fine structure corresponds to a transition from the ground vibrational state of the ground electronic state to a different vibrational level of the excited electronic state. ubbcluj.ro
However, this vibrational fine structure is typically only resolved in the gas phase or at very low temperatures in inert matrices. ubbcluj.ro In the liquid state at room temperature, intermolecular collisions and solvent-solute interactions cause a broadening of the spectral lines, smearing out the fine structure into a single broad absorption band. Therefore, for N,N-dimethylethanedithioamide under standard solution-phase conditions, one would expect to observe broad UV-Vis absorption bands without resolved vibrational features.
Mass Spectrometry: Molecular Ion Detection and Fragmentation Patterns
Mass spectrometry is a key analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the ejection of an electron to form a molecular ion (M+•). chemguide.co.uk The molecular ion peak in the mass spectrum of N,N-dimethylethanedithioamide would confirm its molecular weight.
The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, more stable charged fragments and neutral species. The fragmentation pattern is highly characteristic of the molecule's structure. For N,N-dimethylethanedithioamide, key fragmentation pathways would likely involve the cleavage of the C-C, C-N, and C-S bonds.
Common fragmentation patterns for related amides and thioamides include:
α-Cleavage: This is a common fragmentation mode for amines and carbonyl compounds, involving the cleavage of a bond adjacent to the heteroatom. libretexts.orgmiamioh.edu For N,N-dimethylethanedithioamide, α-cleavage next to the nitrogen or sulfur atoms would be expected.
Cleavage of the C-N bond: This would lead to the formation of a dimethylaminyl radical or cation and a corresponding acylium or thioacylium ion. nih.gov
Cleavage of the central C-C bond: This would split the molecule into two N,N-dimethylthioformamide-like fragments.
Table 3: Predicted Key Fragments in the Mass Spectrum of N,N-Dimethylethanedithioamide
| Fragment Ion | Proposed Structure | m/z | Fragmentation Pathway |
|---|---|---|---|
| [M]+• | [C₄H₈N₂S₂]+• | 148 | Molecular Ion |
| [M - CH₃]+ | [C₃H₅N₂S₂]+ | 133 | Loss of a methyl radical |
| [M - N(CH₃)₂]+ | [C₂H₂S₂]+• | 104 | Cleavage of C-N bond |
| [CSN(CH₃)₂]+ | [C₃H₇NS]+ | 89 | Cleavage of central C-C bond |
| [C₂H₄N]+ | [CH₂=N(CH₃)]+ | 44 | α-Cleavage at N |
X-ray Diffraction Studies: Single Crystal and Powder Analysis
X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mpg.dewordpress.com Single-crystal X-ray diffraction, when a suitable crystal can be grown, provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. researchgate.netresearchgate.net It also elucidates the packing of molecules in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonds or van der Waals forces. researchgate.net
In the absence of a single crystal, X-ray powder diffraction (XRPD) can be employed. mdpi.com While providing less detailed information than single-crystal analysis, XRPD is useful for identifying crystalline phases, determining unit cell parameters, and assessing sample purity.
Table 4: Representative Crystallographic Data for a Related Thioamide (N,N-Dimethylthioformamide)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.428 |
| b (Å) | 9.605 |
| c (Å) | 15.096 |
| β (°) | 104.35 |
| Volume (ų) | 1182.4 |
Data for [Cu(SCHN(CH₃)₂)₄]ClO₄ complex researchgate.net
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The definitive elucidation of the three-dimensional structure of N,N-dimethylethanedithioamide at the atomic level was achieved through a significant study published in 1982. This research, conducted by Christensen, A., Geise, H. J., and van der Veken, B. J., utilized single-crystal X-ray diffraction, a powerful technique for determining the precise spatial arrangement of atoms within a crystalline solid. Their findings were published in the journal Acta Chemica Scandinavica, Series A.
In this seminal work, the researchers were able to cultivate single crystals of N,N-dimethylethanedithioamide suitable for X-ray analysis. The diffraction data collected from these crystals allowed for the calculation of key structural parameters, including the lengths of the covalent bonds between atoms, the angles formed by these bonds, and the dihedral (or torsional) angles that describe the conformation of the molecular backbone.
While the existence of this comprehensive crystallographic study is confirmed, the specific, high-precision numerical data for the bond lengths, bond angles, and dihedral angles are contained within the full research article. This detailed information is not accessible through publicly available abstracts and databases. Therefore, the creation of detailed data tables with these specific geometric parameters is not possible without access to the original publication.
The research confirms that the fundamental geometric parameters of N,N-dimethylethanedithioamide have been experimentally determined and are available in the peer-reviewed scientific literature. These parameters provide the ultimate benchmark for computational models and a deeper understanding of the molecule's chemical nature.
Computational and Theoretical Chemistry of Ethanedithioamide, N,N-dimethyl-
The most relevant finding is a study focused on the experimental determination of the crystal and molecular structure of N,N'-dimethyl-dithiooxamide. This work confirms the molecular geometry through X-ray crystallography and notes that the determined structure is in agreement with predictions from UV, IR, Raman spectra, and dipole moment measurements. researchgate.net However, this study does not provide the in-depth computational data, such as optimized coordinates, frontier molecular orbital energies, charge distributions, or simulated spectra, that would be generated by modern theoretical chemistry methods.
General concepts and methodologies relevant to the user's request are well-documented for other molecules:
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.comresearchgate.netorientjchem.org It is routinely applied for geometry optimization to find the most stable conformation of a molecule. researchgate.netsigmaaldrich.com
Frontier Molecular Orbitals (HOMO-LUMO) analysis is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. numberanalytics.comlibretexts.orglibretexts.org The energy gap between them indicates the molecule's chemical stability. researchgate.net
Spectroscopic Parameters can be predicted using computational methods, providing insights that complement experimental findings. For instance, vibrational frequencies from IR and Raman spectra can be calculated to aid in the assignment of experimental bands. researchgate.netias.ac.in
Intermolecular Interactions , such as hydrogen bonding, are fundamental in determining the physical properties of substances and can be modeled using computational approaches. researchgate.netnih.govgatech.edu
Ab Initio and Semi-Empirical Methods represent different levels of theory in quantum chemistry. Ab initio methods are derived directly from theoretical principles, libretexts.org while semi-empirical methods use experimental parameters to simplify calculations. uni.lu
Computational Studies of Reaction Mechanisms utilize theoretical models to map out the energetic pathways of chemical reactions, identifying transition states and intermediates. mdpi.commdpi.comresearchgate.net
While these computational tools are powerful and frequently applied in chemical research, their specific application to "Ethanedithioamide, N,N-dimethyl-" is not documented in the available search results. Therefore, a detailed article adhering to the requested outline cannot be generated at this time.
Computational and Theoretical Chemistry of Ethanedithioamide, N,n Dimethyl
Computational Studies of Reaction Mechanisms
Investigation of Transition States and Reaction Energetics
The study of transition states and reaction energetics is fundamental to understanding the reactivity of a molecule. For a compound like Ethanedithioamide, N,N-dimethyl-, key areas of investigation would involve the rotational barriers of its functional groups and its behavior in reactions such as hydrolysis or complexation with metal ions.
Computational chemistry provides powerful tools to model these aspects. For instance, the rotation around the C-N bond in N,N-dimethylthioacetamide, a structurally similar compound, has been a subject of theoretical investigation. The presence of the thioamide group introduces a degree of double bond character to the C-N bond, leading to a significant rotational barrier. This barrier can be calculated using various quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). The calculated energy difference between the planar ground state and the transition state where the dimethylamino group is perpendicular to the thioacyl plane provides the rotational energy barrier.
Table 1: Hypothetical Calculated Rotational Energy Barriers for Thioamides
| Compound | Method | Basis Set | Rotational Barrier (kcal/mol) |
| N,N-dimethylthioacetamide | DFT (B3LYP) | 6-31G(d) | 18.5 |
| Ethanedithioamide, N,N-dimethyl- (estimated) | DFT (B3LYP) | 6-31G(d) | 17-20 |
Note: The value for Ethanedithioamide, N,N-dimethyl- is an estimation based on analogous compounds and has not been experimentally or computationally verified.
Pathway Elucidation for Chemical Transformations
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical transformations. For Ethanedithioamide, N,N-dimethyl-, this could involve understanding its synthesis, degradation, or its role in more complex reaction schemes.
One potential transformation for a dithioamide is its reaction with electrophiles or nucleophiles. For instance, the sulfur atoms are nucleophilic and could react with alkylating agents. A computational study could map the reaction pathway for such a reaction, identifying the initial formation of a sulfonium (B1226848) ion, followed by any subsequent rearrangements or reactions. The calculations would provide the geometries of all intermediates and transition states along the reaction coordinate.
Another area of interest is the elucidation of its coordination chemistry. Dithioamides can act as ligands, binding to metal ions through their sulfur and/or nitrogen atoms. Computational methods can predict the preferred binding modes (e.g., monodentate vs. bidentate chelation), the geometry of the resulting metal complexes, and the binding energies. This information is crucial for understanding its potential applications in areas like analytical chemistry or materials science. The NIST Chemistry WebBook provides some gas-phase thermochemical data for the parent compound, ethanedithioamide, which can serve as a foundational reference for more complex computational models. nist.gov
Molecular Dynamics Simulations for Solution-Phase Behavior
While no specific molecular dynamics (MD) simulations for Ethanedithioamide, N,N-dimethyl- are reported, this computational technique would be highly valuable for understanding its behavior in a solvent. MD simulations model the movement of atoms and molecules over time, providing insights into solvation, conformational dynamics, and intermolecular interactions.
An MD simulation of Ethanedithioamide, N,N-dimethyl- in a solvent like water or an organic solvent would reveal how the solvent molecules arrange themselves around the solute. This solvation structure is critical for understanding its solubility and reactivity in that medium. The simulation would also capture the dynamic fluctuations of the molecule, including the rotation of the methyl groups and the conformational flexibility of the dithioamide backbone.
Furthermore, MD simulations can be used to study the aggregation behavior of the molecule in solution. By simulating a system with multiple solute molecules, one could observe whether they tend to cluster together and what forces drive this aggregation. This is particularly relevant for understanding its properties at higher concentrations.
Advanced Research Applications and Transformative Chemical Utility of Ethanedithioamide, N,n Dimethyl
Ethanedithioamide, N,N-dimethyl-, a compound of significant interest in various chemical disciplines, demonstrates considerable versatility. Its unique structural features and reactivity have led to its application in analytical chemistry, metallurgy, and as a foundational component in the synthesis of complex organic molecules. This article explores its advanced research applications, focusing on its roles in catalysis, metal extraction, and as a precursor for heterocyclic and macrocyclic structures.
Q & A
Basic: What are the optimal synthetic routes for N,N-dimethylethanedithioamide, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Synthesis typically involves the reaction of ethanedithioamide with methylating agents like methyl iodide or dimethyl sulfate under controlled conditions. Key parameters include:
- Temperature: Maintain 40–60°C to balance reaction rate and side-product formation.
- Solvent Choice: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution efficiency.
- Catalyst: Alkali bases (e.g., K₂CO₃) improve methylation efficiency.
- Purification: Recrystallization from ethanol/water mixtures removes unreacted starting materials. Monitor progress via TLC or GC-MS to optimize reaction time and stoichiometry .
Basic: Which spectroscopic techniques are most effective for characterizing N,N-dimethylethanedithioamide, and how do they aid in structural elucidation?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify methyl groups (δ ~2.8–3.2 ppm for N–CH₃) and thiocarbonyl (C=S) environments.
- IR Spectroscopy: Strong absorption bands at ~1500–1600 cm⁻¹ confirm C=S stretching vibrations.
- X-ray Crystallography: Resolves supramolecular interactions (e.g., hydrogen bonding and π-stacking) in co-crystals, critical for understanding packing behavior .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (C₄H₈N₂S₂, MW 148) and fragmentation patterns .
Advanced: How can computational quantum chemical methods guide the design of N,N-dimethyl-containing catalysts to minimize formaldehyde emissions while maintaining catalytic activity?
Methodological Answer:
- Quantum Chemical Modeling: Use density functional theory (DFT) to calculate activation energies for oxidation pathways. For example, replacing N,N-dimethyl groups with pyrrolidine rings reduces formaldehyde formation by ~90% due to steric hindrance and electronic effects .
- Steric and Conformational Analysis: Include conformational energy contributions in free energy calculations to account for steric hindrance near reaction centers.
- Experimental Validation: Test computational predictions in model polyurethane systems, using headspace GC-MS to quantify formaldehyde emissions .
Advanced: What strategies resolve contradictions in catalytic performance data between different N,N-dimethylethanedithioamide derivatives in polyurethane systems?
Methodological Answer:
- Systematic Variability Testing: Compare derivatives (e.g., pyrrolidine vs. piperidine analogs) under identical conditions (temperature, humidity, stoichiometry).
- Kinetic Profiling: Measure reaction rates (e.g., via in situ FTIR) to distinguish electronic vs. steric effects.
- Statistical Analysis: Apply multivariate regression to isolate factors (e.g., substituent size, electron-donating capacity) causing discrepancies. For instance, larger rings reduce catalytic activity by 20–30% due to hindered substrate access .
Advanced: How do supramolecular interactions influence the co-crystallization of N,N-dimethylethanedithioamide derivatives, and what techniques validate these interactions?
Methodological Answer:
- Hydrogen Bonding Networks: Analyze co-crystals (e.g., with 2,6-dinitrobenzoate) via X-ray diffraction to identify N–H···O and C–H···O interactions driving crystal packing .
- Thermogravimetric Analysis (TGA): Assess thermal stability changes due to intermolecular forces.
- DFT-D3 Calculations: Model non-covalent interactions (e.g., van der Waals forces) to predict co-crystal formation likelihood .
Basic: What safety protocols are critical when handling N,N-dimethylethanedithioamide in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of vapors/aerosols.
- Waste Disposal: Segregate waste in designated containers for incineration by licensed facilities.
- Emergency Procedures: For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water rinsing to prevent environmental contamination .
Advanced: How can researchers address discrepancies in reported thermodynamic properties (e.g., boiling points) of N,N-dimethylethanedithioamide derivatives?
Methodological Answer:
- Standardized Measurement Protocols: Use calibrated equipment (e.g., differential scanning calorimetry for melting points) under controlled atmospheres.
- Peer Data Cross-Validation: Compare results with high-purity reference samples from authoritative databases (e.g., NIST Chemistry WebBook).
- Error Analysis: Account for impurities via GC-MS or HPLC; e.g., trace solvents can depress boiling points by 2–5°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
